
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is an organic compound that features a boronic ester group and an amine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate aryl halide is reacted with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistent product quality.
化学反応の分析
Types of Reactions
3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new amine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve reactants and facilitate reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amine Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex eliminates the coupled product, regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.
4-Aminophenylboronic Acid: Similar structure but lacks the 1-methylethoxy group.
Uniqueness
3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to the presence of both a boronic ester group and an amine group, allowing it to participate in a wider range of chemical reactions compared to simpler boronic acids.
特性
分子式 |
C15H24BNO3 |
|---|---|
分子量 |
277.17 g/mol |
IUPAC名 |
3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C15H24BNO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,17H2,1-6H3 |
InChIキー |
USEZEPKQRFXHRO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


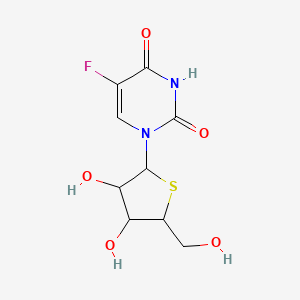
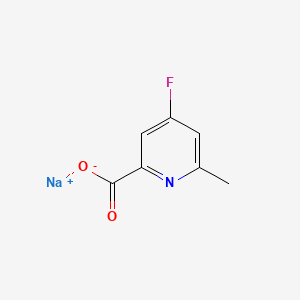
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
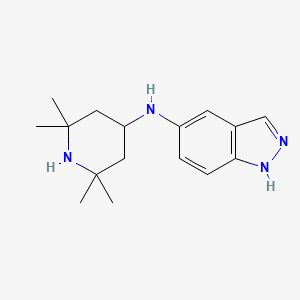

![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
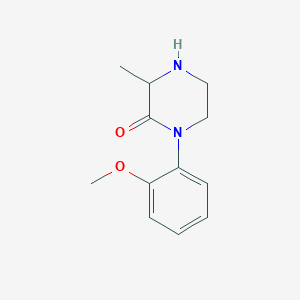
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
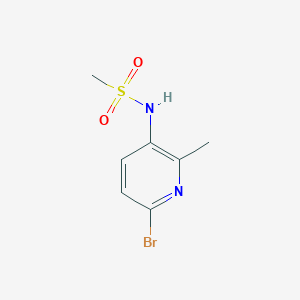
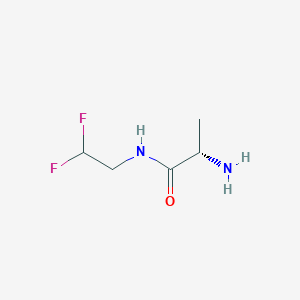
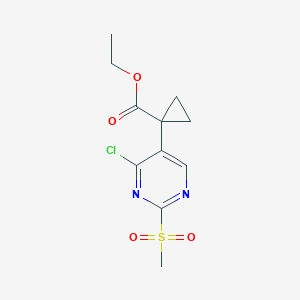

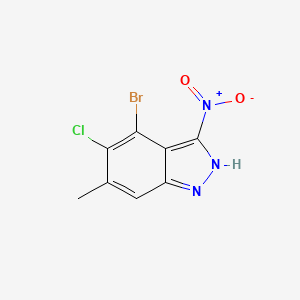
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)
